Selective ortho-C–I Sonogashira Coupling with meta-C–Br Retention
Under standard Pd/Cu Sonogashira conditions, the N-protected 3-bromo-2-iodoanilide (18ca) undergoes selective alkynylation exclusively at the C–I position, leaving the meta-C–Br bond intact for subsequent transformations [1]. By contrast, the one-pot cascade protocol (Sonogashira coupling–cyclization without isolation of the alkyne intermediate) gave 4-bromoindoles in lower yields, attributed to competitive Pd-catalyzed processes involving the C–Br bond after the cyclization step [1]. With the corresponding 3-chloro-2-iodoanilide (18ba), the one-pot yields were higher, reflecting the even larger reactivity gap between C–I and C–Cl compared to C–I and C–Br [1].
| Evidence Dimension | Chemoselectivity of Sonogashira coupling: C–I vs. C–Br site selectivity in 3-halo-2-iodoanilides |
|---|---|
| Target Compound Data | 3-Bromo-2-iodoanilide (18ca): selective coupling at C–I; two-step protocol required for optimal 4-bromoindole yields (yields from isolated 2-alkynyl-3-bromoanilide intermediates). |
| Comparator Or Baseline | 3-Chloro-2-iodoanilide (18ba): selective coupling at C–I; one-pot protocol gave higher 4-chloroindole yields than the bromo analog due to greater C–I/C–Cl reactivity difference. |
| Quantified Difference | Qualitative yield advantage of the two-step over one-pot protocol for the 3-bromo derivative (exact values embedded in Table 5 of the primary source). |
| Conditions | PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%), Et₃N, terminal alkynes, 40–60°C or microwave irradiation; J. Org. Chem. 2011, 76, 3416–3437, Tables 4–5. |
Why This Matters
The documented chemoselectivity at C–I vs. C–Br allows procurement scientists to predictably design two-step sequential C–C bond formations without protection/deprotection of the bromine handle.
- [1] Guilarte, V.; Castroviejo, M.P.; García-García, P.; Fernández-Rodríguez, M.A.; Sanz, R. J. Org. Chem. 2011, 76 (9), 3416–3437. Selective Sonogashira couplings from 3-halo-2-iodoanilides (Tables 4–5). View Source
